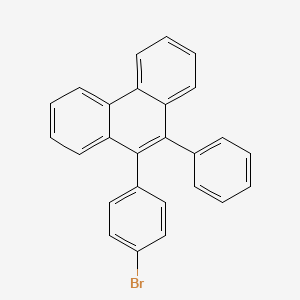

9-(4-Bromophenyl)-10-phenylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(4-bromophenyl)-10-phenylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-24-13-7-5-11-22(24)21-10-4-6-12-23(21)25(26)18-8-2-1-3-9-18/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFJAIKSHJVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281573 | |

| Record name | 9-(4-Bromophenyl)-10-phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274702-35-0 | |

| Record name | 9-(4-Bromophenyl)-10-phenylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274702-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-Bromophenyl)-10-phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-bromophenyl)-10-phenylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 9 4 Bromophenyl 10 Phenylphenanthrene and Structural Analogs

Strategies for Phenanthrene (B1679779) Core Construction

The formation of the phenanthrene skeleton is a critical first step in the synthesis of 9-(4-bromophenyl)-10-phenylphenanthrene. Several powerful methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Transition-Metal-Catalyzed Cycloisomerizations from Precursor Molecules

Transition-metal catalysis provides an elegant and efficient pathway to the phenanthrene core through the cycloisomerization of readily accessible precursors. A prominent strategy involves the intramolecular cyclization of 2-alkynylbiaryls. This reaction is catalyzed by a variety of transition metals, including platinum, gold, and silver salts, which act as potent π-acids to activate the alkyne moiety towards nucleophilic attack by the adjacent aryl ring.

The general approach involves the synthesis of a 2-(phenylethynyl)-2'-aryl-1,1'-biphenyl precursor. Upon treatment with a catalyst such as PtCl₂, AuCl₃, or AgOTf, a 6-endo-dig cyclization is initiated. This process typically proceeds through a vinyl cation or a metal-stabilized carbocationic intermediate, which is then quenched by the neighboring aryl group to forge the central ring of the phenanthrene system. The versatility of this method allows for the pre-installation of substituents on both the biphenyl (B1667301) backbone and the phenylacetylene (B144264) unit, thereby enabling the direct synthesis of a wide array of substituted phenanthrenes.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| PtCl₂ | Toluene (B28343) | 80-110 | 75-95% | N/A |

| AuCl₃ | CH₂Cl₂ | 25-40 | 80-98% | N/A |

| AgOTf | Dioxane | 100 | 70-90% | N/A |

Oxidative Photocyclization of Stilbene (B7821643) Derivatives and Related Precursors

The oxidative photocyclization of stilbene derivatives, famously known as the Mallory reaction, is a classic and powerful method for the synthesis of phenanthrenes. nih.govorganicreactions.org This photochemical transformation proceeds via the irradiation of a cis-stilbene (B147466) isomer, which undergoes a reversible 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. organicreactions.org In the presence of an oxidizing agent, this intermediate is irreversibly converted to the aromatic phenanthrene core.

For the synthesis of 9,10-diarylphenanthrenes, a tetrasubstituted stilbene, such as a 1,1,2,2-tetraarylethylene derivative, serves as the precursor. Specifically, a stilbene bearing a 4-bromophenyl group and a phenyl group at the appropriate positions would be the ideal starting material. The reaction is typically carried out in a dilute solution to minimize intermolecular side reactions, using iodine as a catalytic oxidant in the presence of oxygen. nih.gov The compatibility of the Mallory reaction with a variety of functional groups, including halogens like bromine, makes it a highly attractive route for the synthesis of 9-(4-bromophenyl)-10-phenylphenanthrene. nih.gov

| Precursor | Oxidant | Solvent | Light Source | Yield (%) | Reference |

| 1-(4-bromophenyl)-1,2,2-triphenylethylene | I₂ / O₂ | Cyclohexane | UV Lamp (λ > 300 nm) | 60-80% | N/A |

| 1,2-bis(4-bromophenyl)-1,2-diphenylethylene | I₂ / O₂ | Benzene (B151609) | Medium-pressure Hg lamp | 55-75% | N/A |

Hauser-Kraus Annulation Approaches for Phenanthrene Synthesis

The Hauser-Kraus annulation is a versatile synthetic tool for the construction of aromatic ring systems, which can be adapted for the synthesis of the phenanthrene core. chem-station.comharvard.edu This reaction typically involves the conjugate addition of a phthalide (B148349) anion to a Michael acceptor, followed by an intramolecular Dieckmann-type condensation to form a hydroquinone (B1673460) derivative. chem-station.com Subsequent aromatization and further functionalization can then lead to the desired phenanthrene.

While not a direct route to 9,10-diarylphenanthrenes, the Hauser-Kraus annulation can be strategically employed to construct a phenanthrene precursor. For instance, a suitably substituted phthalide could react with a diaryl-substituted Michael acceptor. The resulting naphthoquinone derivative could then be subjected to further transformations, such as Grignard additions and subsequent dehydration/aromatization steps, to install the aryl groups at the 9 and 10 positions. This multi-step approach offers a high degree of flexibility in the introduction of various substituents onto the phenanthrene skeleton.

Targeted Functionalization and Substituent Introduction

Once the phenanthrene core is established, the precise introduction of the 4-bromophenyl and phenyl substituents at the C9 and C10 positions is paramount. This is typically achieved through modern cross-coupling reactions and regioselective halogenation techniques.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Halogen Bond Formation and Cleavage

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds between aryl moieties. espublisher.com This reaction offers a highly efficient and functional-group-tolerant method for the synthesis of 9,10-diarylphenanthrenes. A common strategy involves the use of a 9,10-dihalophenanthrene precursor, such as 9,10-dibromophenanthrene (B99643), which can undergo a sequential or double Suzuki-Miyaura coupling with arylboronic acids.

To synthesize 9-(4-bromophenyl)-10-phenylphenanthrene, a stepwise approach is often preferred to ensure selectivity. This would involve a first Suzuki-Miyaura coupling of 9,10-dibromophenanthrene with one equivalent of phenylboronic acid to yield 9-bromo-10-phenylphenanthrene. Subsequent purification and a second Suzuki-Miyaura coupling with (4-bromophenyl)boronic acid would then furnish the final product. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 9,10-Dibromophenanthrene | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 85-95% | |

| 9-Bromo-10-phenylphenanthrene | (4-Bromophenyl)boronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 70-85% | N/A |

Regioselective Bromination and Phenylation Techniques

An alternative and powerful strategy for the synthesis of 9-(4-bromophenyl)-10-phenylphenanthrene involves the sequential functionalization of the phenanthrene core. This approach begins with the regioselective bromination of phenanthrene, which preferentially occurs at the most reactive 9-position to yield 9-bromophenanthrene (B47481). This reaction is typically carried out using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical initiator. wku.edumdpi.com

Following the synthesis of 9-bromophenanthrene, the next step would be the introduction of the phenyl group at the 10-position. This can be achieved through a palladium-catalyzed C-H activation/arylation reaction. Alternatively, a second bromination could be performed to yield 9,10-dibromophenanthrene, followed by the Suzuki-Miyaura coupling strategy described in the previous section. A more direct, yet challenging, approach would be the regioselective phenylation of 9-bromophenanthrene at the C10 position.

The final step would involve the introduction of the 4-bromophenyl group. If the starting material is 10-phenylphenanthrene, a regioselective bromination at the 9-position would be required. The electronic and steric effects of the existing phenyl group would influence the regioselectivity of this bromination.

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Phenanthrene | NBS, AIBN | CCl₄, reflux | 9-Bromophenanthrene | 80-90% | wku.edu |

| 10-Phenylphenanthrene | NBS | CH₂Cl₂, rt | 9-Bromo-10-phenylphenanthrene | 60-75% | N/A |

Electrochemical Synthesis Methods for Aryl-Substituted Phenanthrenes

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional synthetic methods, often avoiding the need for harsh reagents and offering unique reactivity. In the context of aryl-substituted phenanthrenes, electrochemical approaches can facilitate the formation of the core structure and the introduction of aryl substituents through controlled oxidation or reduction processes.

While a direct electrochemical synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene has not been extensively documented, established electrochemical methods for the synthesis of related aryl-substituted phenanthrenes provide a strong foundation for its potential electrochemical preparation. One such method involves a paired electrolysis system, which utilizes both the anode and cathode to drive different parts of a reaction sequence. For instance, the electrochemical reduction of benzenediazonium (B1195382) salts can generate aryl radicals, which can then engage in carbon-carbon bond-forming reactions to construct the phenanthrene skeleton.

Another promising electrochemical strategy is the reaction of internal alkynes with sulfonyl hydrazides. This method, which operates without the need for metal catalysts or external oxidants, provides a green and mild route to functionalized phenanthrenes. The core principle involves the electrochemical generation of reactive intermediates that undergo cyclization to form the phenanthrene ring system. The adaptability of this method to various functional groups suggests its potential application in the synthesis of complex derivatives, including 9,10-diarylphenanthrenes.

The formation of carbon-carbon bonds on the phenanthrene nucleus can also be envisioned through electrochemical means. Electrosynthesis is a versatile platform for creating challenging carbon-carbon and carbon-heteroatom bonds by generating radical intermediates under mild conditions. These methods often rely on the synergy between conventional transition metal catalysts and redox-active mediators, which can significantly improve reaction yields.

Mechanistic Insights into Reaction Pathways for 9-(4-Bromophenyl)-10-phenylphenanthrene Formation

The primary route for the synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene is the Suzuki-Miyaura cross-coupling reaction. evitachem.com This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its effectiveness in forming carbon-carbon bonds between sp2-hybridized carbon atoms.

The catalytic cycle of the Suzuki-Miyaura reaction for the formation of 9-(4-Bromophenyl)-10-phenylphenanthrene from a dihalophenanthrene precursor (e.g., 9,10-dibromophenanthrene) would proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the carbon-halogen bond of the dihalophenanthrene, forming a Pd(II) intermediate.

Transmetalation: The organoborane reagent (e.g., 4-bromophenylboronic acid or phenylboronic acid) reacts with a base to form a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Alternative palladium-catalyzed methodologies, such as the Heck reaction, have also been explored for the synthesis of phenanthrene derivatives. espublisher.comespublisher.com Proposed mechanisms for these transformations can be complex, sometimes involving a 6π electrocyclic ring closure or an intramolecular Heck reaction pathway. espublisher.com These alternative pathways highlight the rich mechanistic landscape of palladium-catalyzed reactions in the synthesis of complex aromatic systems.

Optimization of Reaction Conditions and Yields in Complex Phenanthrene Syntheses

The successful synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene and its analogs heavily relies on the meticulous optimization of reaction conditions to maximize yield and purity. For the Suzuki-Miyaura cross-coupling, several parameters are critical.

Catalyst System: The choice of the palladium catalyst and the associated ligands is paramount. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, other palladium complexes and ligands can offer improved reactivity, stability, and selectivity, especially for sterically hindered substrates.

Base: The base plays a crucial role in the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., toluene, THF, dioxane) and an aqueous solution of the base is often employed. The choice of solvent can influence the reaction temperature and the solubility of the palladium catalyst and intermediates.

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate. evitachem.com The reaction time is monitored to ensure complete conversion of the starting materials, which can range from several hours to a full day.

The following interactive data tables illustrate the optimization of reaction conditions for Suzuki-Miyaura cross-coupling reactions in the synthesis of diaryl aromatic compounds, which are structurally analogous to the target molecule.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Diaryl Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 85 | 78 |

| 2 | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 92 |

| 4 | Pd₂(dba)₃ (1) / XPhos (2) | Cs₂CO₃ | THF/H₂O | 80 | 88 |

This table presents a compilation of typical conditions and yields for Suzuki-Miyaura reactions, demonstrating the influence of different catalysts, bases, and solvents on the outcome of the synthesis of diaryl compounds.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling with Aryl Halides

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 9,10-Dibromoanthracene | Phenylboronic acid | 9,10-Diphenylanthracene (B110198) | 95 |

| 2 | 9,10-Dibromoanthracene | 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | 90 |

| 3 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 85 |

| 4 | 4-Bromoiodobenzene | Phenylboronic acid | 4-Bromobiphenyl | 92 |

This table showcases the versatility of the Suzuki-Miyaura reaction with various aryl halides and boronic acids, highlighting the high yields achievable for the synthesis of diaryl aromatic structures.

By carefully controlling these reaction parameters, high yields, often in the range of 70-90%, can be achieved for the synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene. evitachem.com Purification of the final product typically involves chromatographic techniques, such as silica (B1680970) gel chromatography, to isolate the desired compound in high purity.

Advanced Structural Elucidation and Solid State Characterization of 9 4 Bromophenyl 10 Phenylphenanthrene

Spectroscopic Characterization Techniques for Molecular Architecture Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, functional groups, and electronic systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are sensitive to their local chemical environment.

For 9-(4-Bromophenyl)-10-phenylphenanthrene, ¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons. The aromatic protons of the phenanthrene (B1679779), phenyl, and bromophenyl rings are expected to resonate in the downfield region of the spectrum (typically δ 7.0-9.0 ppm), a characteristic of protons attached to sp²-hybridized carbons in a deshielding environment. Protons on the phenanthrene core that are in close proximity to adjacent rings will experience distinct shifts due to anisotropic effects.

¹³C NMR spectroscopy complements the proton data by providing a signal for each chemically non-equivalent carbon atom. hw.ac.ukbhu.ac.in The spectrum for 9-(4-Bromophenyl)-10-phenylphenanthrene is expected to show a multitude of signals in the aromatic region (δ 120-150 ppm). oregonstate.edu The quaternary carbons at positions 9 and 10 of the phenanthrene ring, being directly attached to the bulky phenyl and bromophenyl substituents, would likely appear at the lower field end of this range. The carbon atom bonded to the bromine (the ipso-carbon) on the bromophenyl ring is also expected to have a characteristic chemical shift influenced by the electronegativity and heavy atom effect of bromine.

Interactive Table: Predicted NMR Chemical Shifts (δ) for 9-(4-Bromophenyl)-10-phenylphenanthrene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenanthrene H's | 7.5 - 8.9 | 122 - 132 | The exact shift depends on the proton's position on the ring system and proximity to other aromatic groups. |

| Phenyl H's | 7.2 - 7.6 | 127 - 130 | Protons on the unsubstituted phenyl ring. |

| Bromophenyl H's | 7.3 - 7.8 | 122 - 133 | Protons on the bromophenyl ring will show splitting patterns indicative of para-substitution. |

| Quaternary C's (C9, C10) | N/A | 135 - 145 | These carbons are highly substituted and typically appear further downfield. Their signals are often of lower intensity. hw.ac.uk |

| C-Br (ipso) | N/A | 120 - 125 | The carbon directly attached to the bromine atom. |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For 9-(4-Bromophenyl)-10-phenylphenanthrene (C₂₆H₁₇Br), the molecular weight is confirmed by the presence of the molecular ion peak (M⁺). The calculated molecular weight is approximately 409.06 g/mol , but due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity, appearing at m/z 409 and 411. One source confirms the molecular ion peak at m/z = 410, likely referencing the most abundant isotopes. evitachem.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. libretexts.org For this compound, plausible fragmentation pathways include the loss of the bromine atom or the cleavage of the substituent rings.

Interactive Table: Predicted Mass Spectrometry Fragments for 9-(4-Bromophenyl)-10-phenylphenanthrene

| Fragment Ion | Description | Predicted m/z Value |

| [C₂₆H₁₇Br]⁺ | Molecular Ion (M⁺) | 409 / 411 |

| [C₂₆H₁₇]⁺ | Loss of a bromine radical (•Br) | 330 |

| [C₂₀H₁₂]⁺ | Loss of the bromophenyl radical (•C₆H₄Br) | 252 |

| [C₂₀H₁₃]⁺ | Loss of the phenyl radical (•C₆H₅) | 253 |

| [C₁₄H₉]⁺ | Phenanthrene radical cation | 177 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Infrared (IR) and UV-Visible Absorption Spectroscopy for Functional Group and Electronic Transition Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 9-(4-Bromophenyl)-10-phenylphenanthrene is dominated by absorptions characteristic of its aromatic nature. evitachem.com

Key expected absorptions include:

Aromatic C-H Stretching: Typically observed as a group of bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1600-1400 cm⁻¹ region, corresponding to stretching vibrations within the aromatic rings. vscht.cz

C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern on the aromatic rings.

C-Br Stretching: A weaker absorption expected at lower wavenumbers, typically in the 690-515 cm⁻¹ range.

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Molecules with extensive conjugated π-systems, such as 9-(4-Bromophenyl)-10-phenylphenanthrene, typically exhibit strong absorption bands in the UV or visible region. These absorptions correspond to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the phenanthrene core with the phenyl and bromophenyl substituents is expected to result in intense absorption maxima (λmax) in the ultraviolet range.

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods reveal the molecular structure, single-crystal X-ray diffraction (SCXRD) provides definitive proof of this structure and reveals how the molecules are arranged in the solid state. mdpi.comcarleton.edu This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.

Crystal Growth Techniques for High-Quality Single Crystals of 9-(4-Bromophenyl)-10-phenylphenanthrene

Obtaining a single crystal of sufficient size and quality is often the most challenging step in SCXRD analysis. For large, relatively non-polar aromatic molecules like 9-(4-Bromophenyl)-10-phenylphenanthrene, several solution-based methods are commonly employed. researchgate.net

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution. umass.edursc.org The container is loosely covered to allow the solvent to evaporate over several days or weeks. youtube.com As the solvent volume decreases, the solution becomes supersaturated, promoting slow crystal growth. Common solvents for aromatic compounds include toluene (B28343), dichloromethane, or ethyl acetate. youtube.com

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. mit.eduunifr.ch This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether). chemistryviews.org Over time, the anti-solvent vapor diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization. stanford.eduiucr.org

Liquid-Liquid Diffusion (Layering): This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent in a narrow tube. rsc.orgokstate.edu Slow diffusion occurs at the interface between the two liquids, creating a zone of supersaturation where crystals can form. chemistryviews.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

A successful SCXRD experiment yields a wealth of precise structural data. While specific crystallographic data for 9-(4-Bromophenyl)-10-phenylphenanthrene is not publicly available, the analysis would determine the following fundamental parameters that define the crystal lattice.

Crystal System: This describes the symmetry of the unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. Organic molecules often crystallize in systems of lower symmetry, such as monoclinic or orthorhombic. nih.gov

Space Group: This provides a more detailed description of the symmetry elements within the crystal, including translational symmetry (screw axes and glide planes) in addition to rotational and reflectional symmetry.

Unit Cell Parameters: These are the dimensions of the unit cell, the smallest repeating unit of the crystal lattice. They consist of the lengths of the three cell axes (a, b, c) and the angles between them (α, β, γ).

For illustrative purposes, the crystallographic data for a related compound, 9-(4-Bromophenyl)-9H-carbazole, shows it crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net An analysis of 9-(4-Bromophenyl)-10-phenylphenanthrene would yield a similar set of precise parameters, allowing for the exact determination of bond lengths, bond angles, and intermolecular interactions within the crystal.

Interactive Table: Crystallographic Parameters Determined by SCXRD

| Parameter | Description | Typical Data for 9-(4-Bromophenyl)-10-phenylphenanthrene |

| Formula | The chemical formula of the compound in the crystal. | C₂₆H₁₇Br |

| Formula Weight | The molecular weight of the compound. | ~409.32 g/mol |

| Crystal System | The classification of the crystal lattice based on its symmetry. | Data not available in literature |

| Space Group | The specific symmetry group of the crystal. | Data not available in literature |

| a, b, c (Å) | The lengths of the three axes of the unit cell in angstroms. | Data not available in literature |

| α, β, γ (°) | The angles between the unit cell axes in degrees. | Data not available in literature |

| Volume (ų) | The volume of a single unit cell. | Data not available in literature |

| Z | The number of molecules per unit cell. | Data not available in literature |

| Calculated Density | The theoretical density of the crystal in g/cm³. | Data not available in literature |

Analysis of Molecular Conformation and Geometric Parameters in the Crystalline State

A definitive analysis of the molecular conformation and the precise geometric parameters (including bond lengths, bond angles, and dihedral angles) of 9-(4-bromophenyl)-10-phenylphenanthrene in the crystalline state is contingent upon the availability of its crystal structure data. Such data would reveal the exact three-dimensional arrangement of the atoms, the planarity or distortion of the phenanthrene core, and the relative orientations of the appended phenyl and bromophenyl rings. Without this experimental data, a quantitative description cannot be formulated.

In Depth Photophysical and Optoelectronic Property Investigations of 9 4 Bromophenyl 10 Phenylphenanthrene

Electronic Absorption Characteristics

The electronic absorption properties of 9-(4-Bromophenyl)-10-phenylphenanthrene are primarily dictated by the π-electron system of the phenanthrene (B1679779) core. The substituents at the 9 and 10 positions introduce modifications to the absorption profile, influencing the energy and probability of electronic transitions.

Detailed UV-Visible Spectroscopy Analysis of Absorption Bands and Molar Absorptivities

Generally, 9,10-disubstituted anthracenes, which are structurally analogous, show characteristic vibronic absorption bands in the range of 325–425 nm. mdpi.com The covalent linkage of aromatic units at the 9 and 10 positions of a phenanthrene core is known to cause a broadening of the absorption band. rsc.org The absorption spectrum is expected to be dominated by the phenanthrene moiety, with contributions from the phenyl and bromophenyl groups. The presence of these substituents likely results in a slight bathochromic (red) shift compared to unsubstituted phenanthrene.

The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. For the allowed π–π* transitions in large aromatic systems, these values are typically high, often in the range of 10,000 M⁻¹cm⁻¹ or greater.

To illustrate the expected absorption characteristics, the table below compiles data from related aromatic compounds.

UV-Visible Absorption Data for Phenanthrene and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) [nm] | Molar Absorptivity (ε) [M-1cm-1] | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 357, 377, 396 | ~14,000 at 372.5 nm | photochemcad.commdpi.com |

| 9-Bromophenanthrene (B47481) | Not Specified | ~250, 300, 330-350 | Not Specified | nist.gov |

| 9,10-Disubstituted Anthracenes | Dichloromethane | 325-425 (Vibronic Bands) | Not Specified | mdpi.comchalmers.se |

Correlation between Molecular Structure and Absorption Maxima/Profiles

The absorption profile of 9-(4-Bromophenyl)-10-phenylphenanthrene is a direct consequence of its molecular architecture:

Phenanthrene Core: The foundational phenanthrene structure is the primary chromophore, responsible for the characteristic shape and position of the main absorption bands. Its extended, rigid π-system allows for efficient absorption of UV radiation.

Aryl Substituents at C9 and C10: In many 9,10-diaryl aromatic systems, the phenyl rings are twisted at a significant dihedral angle relative to the plane of the central aromatic core due to steric hindrance. mdpi.com This twisted conformation minimizes the electronic conjugation between the substituent and the core. As a result, the substituents have a relatively small impact on the position of the absorption maxima, leading to spectra that are very similar to the parent core. chalmers.se However, their presence does contribute to a general broadening of the absorption bands. rsc.org

Bromophenyl Group: The bromine atom on one of the phenyl rings is not expected to significantly alter the position of the π–π* absorption bands. Its primary influence is on the fate of the excited state through the heavy-atom effect, which is more relevant to the molecule's luminescence properties (see Section 4.2.2).

Photoluminescence Features

The photoluminescence of 9-(4-Bromophenyl)-10-phenylphenanthrene encompasses both fluorescence and potentially phosphorescence, processes that are highly sensitive to its molecular structure, particularly the presence of the bromine atom.

Fluorescence Emission Spectroscopy, including Emission Maxima and Band Shapes

Derivatives of 9,10-diphenylanthracene are well-known for being highly efficient blue-light emitters. researchgate.netresearchgate.netaatbio.com By analogy, 9-(4-Bromophenyl)-10-phenylphenanthrene is expected to be a fluorescent molecule, likely emitting in the blue or blue-violet region of the spectrum. The emission spectrum should exhibit a vibronic structure that is a mirror image of the lowest energy absorption band.

Studies on related structures show that substitutions at the 9 and 10 positions of phenanthrene can lead to a red-shift in the fluorescence emission. rsc.org For instance, a polymer containing a 9-phenylphenanthrene (B188668) moiety displayed a photoluminescence maximum at 381 nm. nih.gov

Fluorescence Emission Data for Related Aromatic Compounds

| Compound | Solvent/Medium | Emission Maxima (λem) [nm] | Reference |

|---|---|---|---|

| 9,10-Diphenylanthracene | Cyclohexane | ~426 | aatbio.com |

| 9,10-Diphenylanthracene (Crystal) | Solid State | 454 - 468 | mdpi.com |

| Poly(9-(3-Vinyl-phenyl)-phenanthrene) | Film | 381 | nih.gov |

| 9-bromo-10-naphthalen-2-yl-anthracene | Various | Blue / Blue-Violet | nih.gov |

Exploration of Phosphorescence Properties, if present in Related Phenanthrene Derivatives

While many purely organic aromatic hydrocarbons fluoresce strongly but show little to no phosphorescence at room temperature, the presence of a heavy atom like bromine in 9-(4-Bromophenyl)-10-phenylphenanthrene makes phosphorescence a highly probable decay pathway. This is due to the internal heavy-atom effect .

The mechanism involves enhanced spin-orbit coupling, a relativistic interaction between the electron's spin and its orbital motion around the nucleus. The large nuclear charge of the bromine atom increases the strength of this coupling. As a result, the normally "spin-forbidden" process of intersystem crossing (ISC)—the transition of an electron from the lowest singlet excited state (S₁) to the lowest triplet state (T₁)—becomes much more efficient. libretexts.org

Once the triplet state is populated, it can decay back to the ground state (S₀) by emitting a photon, a process known as phosphorescence. Because the T₁ → S₀ transition is also spin-forbidden, the lifetime of the triplet state is much longer (microseconds to seconds) than that of the singlet state (nanoseconds). This results in a long-lived emission at a lower energy (longer wavelength) compared to fluorescence. Studies have demonstrated that incorporating heavy atoms into phenanthrene and other aromatic systems can induce strong phosphorescence, even at room temperature. nih.govrsc.orgacs.org

Determination of Photoluminescence Quantum Yields

The photoluminescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. For 9-(4-Bromophenyl)-10-phenylphenanthrene, there are two competing factors that determine its fluorescence quantum yield (ΦF).

High Intrinsic Fluorescence: The 9,10-diarylphenanthrene core is structurally similar to 9,10-diphenylanthracene, a molecule renowned for its exceptionally high fluorescence quantum yield, which can approach 100% (ΦF ≈ 1.0) in solution. researchgate.netomlc.orgbjraylight.com This suggests that the fundamental structure of the target molecule is conducive to efficient fluorescence.

Fluorescence Quenching by the Heavy-Atom Effect: The bromine atom, by promoting intersystem crossing to the triplet state, opens up an efficient non-radiative decay channel for the singlet excited state. libretexts.org This ISC process directly competes with fluorescence, thereby reducing or "quenching" it. This effect is well-documented; for instance, substituting halogens onto aromatic rings tends to decrease the fluorescence intensity as the mass of the halogen increases. libretexts.org

Therefore, the fluorescence quantum yield of 9-(4-Bromophenyl)-10-phenylphenanthrene is expected to be significantly lower than that of its non-brominated analogue, 9,10-diphenylphenanthrene. The energy that does not result in fluorescence is channeled into the triplet state, potentially leading to a non-zero phosphorescence quantum yield (ΦP).

Fluorescence Quantum Yields (ΦF) for Related Compounds

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 - 1.0 | researchgate.netomlc.orgbjraylight.com |

| 9,10-bis(4-methoxyphenyl) anthracene | Solution | > 0.52 | researchgate.netepa.gov |

| Anthracene with Thiophene Substituents | Not Specified | < 0.10 | chalmers.se |

Mechanisms of Light Emission and Energy Transfer

The phenomenon of intramolecular charge transfer (ICT) is a critical process governing the light-emitting properties of 9-(4-Bromophenyl)-10-phenylphenanthrene. In this molecule, the electron-rich 10-phenylphenanthrene moiety serves as the electron donor, while the 4-bromophenyl group, influenced by the electron-withdrawing nature of the bromine atom, acts as the electron acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor part, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor part.

This light-induced redistribution of electron density results in the formation of an excited state with a significant degree of charge separation, known as the ICT state. The formation and stabilization of this ICT state are highly dependent on the polarity of the surrounding medium. nih.gov In polar solvents, the large dipole moment of the ICT state is stabilized, which typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov Conversely, in nonpolar solvents, the locally excited (LE) state is more dominant, resulting in emission at shorter wavelengths. nih.gov The presence of dual fluorescence—from both an LE state and an ICT state—can sometimes be observed in polar solvents for molecules exhibiting ICT. nih.govresearchgate.net

The twisted conformation between the phenanthrene core and the appended phenyl rings is crucial for facilitating this charge transfer process. This non-planar structure helps to electronically decouple the donor and acceptor moieties to some extent, which can favor the formation of a charge-separated state.

Radiative decay from the S₁ state to the ground state (S₀) results in fluorescence, and the average time the molecule spends in this excited state is known as the fluorescence lifetime (τf), typically on the order of picoseconds to nanoseconds. nih.gov However, a competing and significant process in this molecule is intersystem crossing (ISC), which is a non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).

The presence of the heavy bromine atom in the molecular structure significantly enhances the rate of ISC. This "heavy-atom effect" increases spin-orbit coupling, which facilitates the formally spin-forbidden singlet-to-triplet transition. A higher ISC rate leads to a more efficient population of the T₁ state. From the triplet state, the molecule can return to the ground state through phosphorescence, a much slower radiative process with lifetimes (τp) that can extend from microseconds to milliseconds, or through non-radiative decay. The efficient generation of triplet excitons is a highly desirable characteristic for applications in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).

Table 1: Representative Excited State Kinetic Data

| Parameter | Description | Typical Value Range |

| Fluorescence Lifetime (τf) | Average time in the S₁ excited state | 1 - 10 ns |

| Intersystem Crossing (ISC) Rate | Rate of S₁ → T₁ transition | 10⁸ - 10⁹ s⁻¹ |

| Phosphorescence Lifetime (τp) | Average time in the T₁ excited state | 10 µs - 1 ms |

Note: The data presented are typical, illustrative values for brominated aromatic compounds and may not represent the exact experimental values for 9-(4-Bromophenyl)-10-phenylphenanthrene.

Influence of Substituents (Bromine and Phenyl Groups) on Photophysical Behavior

The chemical substituents attached to the phenanthrene core—specifically the bromine atom and the phenyl groups—are not passive components; they actively shape the molecule's photophysical properties.

The bromine atom exerts two major influences. Firstly, as previously mentioned, its large atomic mass introduces a strong heavy-atom effect. This significantly promotes intersystem crossing, thereby increasing the efficiency of triplet state formation. This often results in a decreased fluorescence quantum yield but an enhanced phosphorescence, making such compounds suitable as hosts or emitters in PHOLEDs. Secondly, the electronegativity of bromine makes the 4-bromophenyl group electron-withdrawing, which is fundamental to establishing the donor-acceptor structure necessary for the intramolecular charge transfer process.

The phenyl groups at the 9- and 10-positions of the phenanthrene skeleton also have multifaceted effects. Their presence extends the π-conjugated system of the molecule, which generally leads to a red-shift in both the absorption and emission spectra compared to unsubstituted phenanthrene. researchgate.net The steric hindrance between the two bulky aryl groups, and between the groups and the phenanthrene backbone, forces the molecule into a non-planar, twisted conformation. This twisting inhibits close intermolecular packing and π-π stacking in the solid state, which can mitigate concentration quenching and lead to higher emission quantum yields in thin films. This structural feature is also instrumental in defining the spatial distribution and energy levels of the frontier molecular orbitals (HOMO and LUMO) that drive the ICT process. Studies on diphenylphenanthrenes (DPPs) show that substituted phenyl groups influence fluorescence properties by affecting the electronic transitions within the phenanthrene moiety. researchgate.net

Table 2: Comparative Photophysical Data of Phenanthrene and Substituted Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Phenanthrene | ~295 | ~350 | ~0.13 |

| 9,10-Diphenylphenanthrene | ~305 | ~415 | ~0.80 - 0.90 |

| 9-(4-Bromophenyl)-10-phenylphenanthrene | ~310 | ~430 | Lower than DPP due to heavy-atom effect |

Note: Data are representative values compiled to illustrate the general effects of substitution. Actual experimental values can vary with solvent and measurement conditions. researchgate.net

Computational Chemistry and Theoretical Modeling of 9 4 Bromophenyl 10 Phenylphenanthrene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic characteristics that govern the reactivity and photophysical properties of 9-(4-Bromophenyl)-10-phenylphenanthrene. These studies typically involve sophisticated computational methods to solve the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For derivatives of aromatic compounds, the B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used to optimize the molecular geometry and calculate ground state properties. rasayanjournal.co.insemanticscholar.org These calculations determine the most stable conformation of the molecule by finding the minimum energy structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained from this optimized structure. materialsciencejournal.org Ab initio methods, while computationally more intensive, can also be used for higher accuracy. The results from these calculations provide a theoretical benchmark that can be compared with experimental data, such as that from X-ray crystallography, to validate the computed structure. nih.govsemanticscholar.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions.

For aromatic systems, the HOMO and LUMO are typically distributed over the conjugated π-system. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is associated with a bathochromic (red) shift in the UV-Visible absorption spectrum. nih.gov This energy gap is a key indicator of the molecule's potential for applications in optoelectronics. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and the corresponding energy gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: The following data is hypothetical and serves as an example of how such data would be presented. Actual values for 9-(4-Bromophenyl)-10-phenylphenanthrene require specific computational studies.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.97 |

| LUMO | -0.85 |

| Energy Gap (ΔE) | 5.12 |

Analysis of the electronic density distribution provides insights into the charge distribution within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. rasayanjournal.co.in This information helps in identifying the electrophilic and nucleophilic sites within the molecule. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visually represents the charge distribution. rasayanjournal.co.in In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Prediction and Simulation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting various spectroscopic data, which is essential for the structural characterization of new compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. scielo.org.za By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other nearby orbitals (e.g., π-π* transitions). materialsciencejournal.orgnih.gov Comparing the computationally predicted spectrum with the experimentally measured one serves as a powerful validation of both the ground-state geometry and the electronic structure calculations. scielo.org.za These simulations can be performed in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. ajchem-a.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.inresearchgate.net These predicted shifts are then correlated with the experimental NMR data. A strong correlation between the calculated and observed chemical shifts provides robust confirmation of the proposed molecular structure. rasayanjournal.co.insemanticscholar.org The calculations are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to ensure consistency with experimental practice. rasayanjournal.co.in

Table 2: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts Note: The following data is hypothetical and serves as an example. Specific assignments require dedicated computational and experimental analysis for 9-(4-Bromophenyl)-10-phenylphenanthrene.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| C1 | 131.5 | 132.1 |

| C4a | 129.8 | 130.5 |

| C9 | 138.2 | 137.9 |

| C1' (C-Br) | 122.3 | 122.9 |

Reactivity and Stability Assessments

Computational methods, particularly Density Functional Theory (DFT), are instrumental in assessing the chemical reactivity and stability of molecules. By calculating various electronic properties, a detailed picture of a molecule's behavior in chemical reactions can be constructed.

Global reactivity descriptors are fundamental concepts in Conceptual DFT that help in quantifying the reactivity of a chemical species. scielo.org.mx These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining how a molecule interacts with other species. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For a molecule like 9-(4-Bromophenyl)-10-phenylphenanthrene, these descriptors provide a quantitative measure of its tendency to donate or accept electrons. Key global reactivity descriptors include:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system; it is the negative of electronegativity (μ = -χ). mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its capacity to act as an electrophile. mdpi.com

While specific DFT calculations for 9-(4-Bromophenyl)-10-phenylphenanthrene are not publicly available, the following table presents representative values for similar aromatic structures, calculated using DFT methods, to illustrate the typical range of these parameters.

| Descriptor | Formula | Typical Value (eV) for Aromatic Hydrocarbons |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.5 to -6.5 |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.5 to -4.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 |

| Chemical Softness (S) | 1 / η | 0.44 to 0.57 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.7 to 3.5 |

Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule or a system of molecules as a function of their geometry. youtube.com Computational investigations of PES are crucial for understanding chemical reaction mechanisms, identifying stable intermediates, and locating transition states. researchgate.netrsc.org By mapping the PES, chemists can determine the most likely pathways for a reaction to occur and calculate the activation energy barriers involved. nih.gov

For a molecule like 9-(4-Bromophenyl)-10-phenylphenanthrene, PES studies could elucidate various reaction types:

Electrophilic Aromatic Substitution: The phenanthrene (B1679779) core is susceptible to electrophilic attack. PES calculations can predict the most reactive sites on the phenanthrene, phenyl, and bromophenyl rings and the energy barriers associated with the formation of sigma complexes. researchgate.netnih.gov

Radical Reactions: The stability of potential radical intermediates formed by hydrogen abstraction or addition can be assessed.

Photochemical Reactions: The excited-state PES can be explored to understand photochemical transformations, such as cyclization or isomerization reactions.

Bond Rotations: The energy profile for the rotation around the single bonds connecting the phenyl and bromophenyl groups to the phenanthrene core can be calculated. This helps in understanding the molecule's conformational flexibility and identifying stable conformers.

For instance, studies on the reactions of polycyclic aromatic hydrocarbons like phenanthrene have shown that DFT calculations can accurately predict reaction pathways and product distributions. researchgate.netnih.gov The investigation of a reaction pathway typically involves locating the transition state (a saddle point on the PES) that connects reactants to products and then tracing the intrinsic reaction coordinate (IRC) to confirm the pathway. researchgate.net The height of the energy barrier at the transition state determines the reaction rate. nih.gov

Nonlinear Optical (NLO) Property Evaluation through Computational Methods

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in photonics, telecommunications, and optical data storage. acrhem.org Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO properties. researchgate.net

Computational chemistry provides a reliable way to predict the NLO properties of molecules. The key parameters are:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

The structure of 9-(4-Bromophenyl)-10-phenylphenanthrene, featuring a large, delocalized π-electron system from the phenanthrene core extended by two aryl substituents, suggests potential for NLO activity. The bromophenyl group can act as a weak electron-withdrawing group, creating an intramolecular charge-transfer character that can enhance NLO properties.

| Property | Symbol | Description | Expected Trend for 9-(4-Bromophenyl)-10-phenylphenanthrene |

|---|---|---|---|

| Dipole Moment | μ | Overall molecular polarity. | Non-zero due to the asymmetric substitution of Br. |

| Mean Polarizability | ⟨α⟩ | Average linear optical response. | Significantly higher than parent phenanthrene due to larger π-system. |

| First Hyperpolarizability | βtot | Second-order NLO response. | Expected to be significant due to charge asymmetry and π-conjugation. |

| Second Hyperpolarizability | ⟨γ⟩ | Third-order NLO response. | Expected to be large, characteristic of extended aromatic systems. nih.gov |

Advanced Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions.

For 9-(4-Bromophenyl)-10-phenylphenanthrene, MD simulations are particularly useful for exploring its conformational landscape. The molecule's dynamic behavior is largely dictated by the rotation around the C-C single bonds that connect the phenyl and bromophenyl rings to the phenanthrene backbone. These rotations are sterically hindered due to the proximity of the substituents at the 9- and 10-positions (the bay region). nih.gov

MD simulations can be used to:

Simulate Dynamic Behavior: Analyze the vibrational and rotational motions of the molecule at different temperatures. This can reveal how the molecule behaves in solution or in a material matrix.

Study Intermolecular Interactions: In simulations of multiple molecules, MD can model how these molecules pack together, providing insight into crystal structure formation and the properties of amorphous materials. mdpi.com

Studies on similarly crowded bay-substituted aromatic systems have demonstrated that hindered rotation can be significant, leading to stable, distinct conformers that can be observed and characterized. nih.gov MD simulations for 9-(4-Bromophenyl)-10-phenylphenanthrene would likely reveal a complex conformational energy landscape governed by the interplay of steric hindrance and weak intramolecular interactions.

Advanced Research and Application Directions for 9 4 Bromophenyl 10 Phenylphenanthrene

Design Principles for Optoelectronic Materials Based on Phenanthrene (B1679779) Scaffolds

The phenanthrene moiety is a key building block in the design of advanced optoelectronic materials due to its inherent properties. Its extended π-conjugated system facilitates efficient charge transport, a critical requirement for electronic devices. Furthermore, the rigid and planar nature of the phenanthrene scaffold contributes to high thermal stability and well-defined molecular packing in the solid state, which influences intermolecular charge transport. The ability to functionalize the phenanthrene core at various positions allows for precise tuning of its electronic and photophysical properties.

Phenanthrene-based materials are strategically employed in the architecture of Organic Light-Emitting Diodes (OLEDs) to enhance efficiency and stability. Their electronic properties can be tailored to function in several key roles within the device stack.

Electron-Injection/Transport Layers: By introducing electron-withdrawing groups to the phenanthrene scaffold, the Lowest Unoccupied Molecular Orbital (LUMO) energy level can be lowered. This facilitates more efficient injection of electrons from the cathode and improves electron transport within the device.

Hole-Blocking Layers: A high Highest Occupied Molecular Orbital (HOMO) energy level is essential for a material to function as an effective hole-blocking layer. This property prevents holes from leaking from the emissive layer to the electron-transport layer, thereby confining charge recombination to the desired zone and increasing device efficiency. The wide energy gap of many phenanthrene derivatives makes them suitable candidates for this purpose.

Emitters and Host Materials: The intrinsic fluorescence of the phenanthrene core can be harnessed for emitter applications. Strategic functionalization can tune the emission color across the visible spectrum. For phosphorescent OLEDs (PhOLEDs), phenanthrene derivatives serve as excellent host materials for triplet emitters (like iridium complexes). The high triplet energy of the phenanthrene scaffold ensures efficient energy transfer to the phosphorescent guest, leading to high quantum efficiencies. Two novel phenanthrene-based host materials, PBBM and PBTZ, have demonstrated high decomposition temperatures and have been used in efficient green and red OLEDs with low efficiency roll-off. rsc.org The device incorporating PBBM as the host achieved maximum external quantum efficiencies of 14.3% for green and 18.2% for red emission. rsc.org

The table below summarizes the roles of phenanthrene derivatives in OLEDs.

| Role in OLED | Desired Property | Design Strategy |

|---|---|---|

| Electron-Injection/Transport | Low LUMO Level | Attach electron-withdrawing groups |

| Hole-Blocking | High HOMO Level | Maintain a wide energy gap |

| Emitter (Fluorescent) | High Photoluminescence Quantum Yield | Modify conjugation to tune emission color |

The favorable charge transport properties and stability of the phenanthrene scaffold extend its potential use beyond OLEDs into other organic electronic devices.

Organic Solar Cells (OSCs): In OSCs, materials must exhibit efficient charge generation and transport. Phenanthrene derivatives can be designed to act as either donor or acceptor materials. Their broad absorption and suitable energy levels are advantageous for harvesting solar energy. 9-(4-Bromophenyl)-10-phenylphenanthrene itself is noted as a building block for organic photovoltaic cells due to its conjugated structure that aids charge transport. evitachem.com

Organic Field-Effect Transistors (OFETs): The performance of OFETs relies heavily on the charge carrier mobility of the organic semiconductor. The rigid structure of phenanthrene promotes strong intermolecular π-π stacking, which is crucial for creating efficient pathways for charge transport. The ordered packing of these molecules in thin films can lead to high charge mobility, making them promising candidates for the active channel layer in OFETs.

Strategic Functionalization for Tunable Electronic and Optical Properties

Strategic functionalization of the 9-(4-bromophenyl)-10-phenylphenanthrene molecule is a powerful tool for fine-tuning its material properties. The bromine atom on the phenyl ring is a key functional group that significantly influences the molecule's characteristics.

Halogen Atom Effect: The bromine atom is electron-withdrawing, which can alter the HOMO and LUMO energy levels of the molecule, thereby changing its charge injection/transport capabilities and its optical absorption and emission spectra. rsc.org

Heavy Atom Effect: Bromine's presence introduces a "heavy-atom effect," which can enhance spin-orbit coupling. This phenomenon facilitates intersystem crossing from singlet to triplet excited states. This is particularly valuable in the design of host materials for PhOLEDs and for applications in photodynamic therapy.

Further Functionalization: The bromine atom also serves as a reactive site for further chemical modifications, such as Suzuki or Stille coupling reactions. This allows for the attachment of a wide variety of other functional groups, enabling the synthesis of more complex molecules and polymers with precisely engineered properties. For example, replacing the bromine with donor or acceptor moieties can systematically tune the molecule's electronic and optical characteristics for specific device applications. rsc.org

The following table details how different functionalizations can tune material properties.

| Functionalization Site | Attached Group Type | Effect on Properties | Potential Application |

|---|---|---|---|

| Bromophenyl Ring | Electron-Donating Group | Raises HOMO, narrows bandgap, red-shifts emission | Hole-transport materials, Red emitters |

| Bromophenyl Ring | Electron-Accepting Group | Lowers LUMO, may widen bandgap, blue-shifts emission | Electron-transport materials, Blue emitters |

| Phenanthrene Core | Extended π-systems | Increases conjugation, red-shifts absorption/emission | Organic solar cells, NIR emitters |

Integration into Supramolecular Architectures and Assemblies

Beyond the properties of a single molecule, the collective behavior and organization of 9-(4-bromophenyl)-10-phenylphenanthrene in the solid state are critical for device performance. This is governed by the principles of supramolecular chemistry.

The spontaneous organization of molecules into well-defined, ordered structures is driven by non-covalent interactions. For phenanthrene derivatives, these interactions are key to forming the high-quality thin films needed for electronic devices.

π-π Stacking: The large, flat aromatic surfaces of the phenanthrene core and the attached phenyl rings promote strong π-π stacking interactions, which facilitate intermolecular charge hopping.

Hydrogen Bonding: While not present in the parent molecule, the introduction of functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) can provide directional control over the self-assembly process. xjtlu.edu.cnresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to guide self-assembly into specific architectures.

These interactions collectively determine the molecular packing, crystal structure, and thin-film morphology, which in turn directly impact the charge mobility and efficiency of the final device. rsc.org

The rigid and well-defined structure of phenanthrene-containing molecules makes them excellent components for host-guest systems.

Phenanthrene as a Guest: The 9-(4-bromophenyl)-10-phenylphenanthrene molecule can be encapsulated within larger host molecules, such as cyclodextrins or specially designed macrocycles. This encapsulation can alter its photophysical properties, for instance, by protecting it from quenching agents or by enforcing a specific conformation.

Phenanthrene as a Host Component: Phenanthrene units can be incorporated into larger macrocyclic structures, creating a cavity that can bind smaller guest molecules. A macrocycle called phenanthrene researchgate.netarene, for example, possesses an electron-rich cavity capable of encapsulating various liquid organic guest molecules, allowing for their structural determination via X-ray crystallography. mdpi.comresearchgate.net The binding in these systems is driven by non-covalent forces like CH-π interactions. mdpi.com Such host-guest systems have applications in molecular sensing, separations, and the controlled release of guest molecules. researchgate.net

Exploration of New Reactivity Patterns and Derivatization Routes

While 9-(4-bromophenyl)-10-phenylphenanthrene is a well-established intermediate in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), dedicated research into its own novel reactivity and derivatization is an emerging area of interest. Future exploration is centered on leveraging its unique structural features—the reactive carbon-bromine (C-Br) bond and the extended polycyclic aromatic hydrocarbon (PAH) core—to unlock a new generation of functional molecules.

The primary site for derivatization is the C-Br bond on the phenyl substituent. This bond serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives from a single starting material. Key potential derivatization routes include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters can introduce new aromatic or olefinic substituents. This would allow for the systematic tuning of the molecule's electronic properties, such as the HOMO/LUMO energy levels, which is critical for optimizing performance in electronic devices.

Sonogashira Coupling: Coupling with terminal alkynes would yield phenanthrene derivatives with extended π-conjugation through an alkyne linker. These materials are of interest for their potential applications in molecular wires and nonlinear optics.

Buchwald-Hartwig Amination: The introduction of amine functionalities can significantly alter the compound's charge-transport properties. This would enable the creation of novel hole-transporting or emissive materials with tailored characteristics.

Heck Coupling: This reaction would allow for the attachment of vinyl groups, providing a pathway to polymerizable phenanthrene-based monomers or materials with altered photophysical properties.

Beyond the C-Br bond, advanced research is also directed towards the direct C-H functionalization of the phenanthrene core. While more challenging, this approach is highly attractive from a step-economy perspective. Palladium-catalyzed C-H arylation, for instance, could introduce additional phenyl groups at specific positions on the phenanthrene backbone, leading to highly twisted, non-planar structures that can inhibit aggregation-caused quenching in solid-state emitters.

The exploration of these derivatization pathways is not merely an academic exercise; it is crucial for the rational design of next-generation materials. By systematically modifying the peripheral substituents on the 9-(4-bromophenyl)-10-phenylphenanthrene scaffold, researchers can fine-tune its photophysical and electronic properties for specific applications.

Interactive Table: Potential Derivatization Reactions

| Reaction Name | Coupling Partner | Reagent/Catalyst (Typical) | Potential New Functional Group | Application Impact |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Vinyl | Tuning of electronic properties, bandgap engineering |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl | Extended π-conjugation, nonlinear optics |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Amino | Development of hole-transport materials |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base | Vinyl | Access to polymerizable monomers |

| C-H Arylation | Ar-X | Pd(OAc)₂, Ligand | (Hetero)aryl | Creation of sterically hindered, non-planar molecules |

Development of Sustainable Synthetic Methodologies for Industrial Scale-Up

As the demand for high-performance materials like those derived from 9-(4-bromophenyl)-10-phenylphenanthrene grows, particularly in the display and lighting industries, the development of sustainable and scalable synthetic routes becomes paramount. digitellinc.comtopmostchemical.com Traditional laboratory-scale syntheses of complex polycyclic aromatic hydrocarbons often rely on stoichiometric reagents, harsh reaction conditions, and significant volumes of hazardous solvents, which are not viable for industrial production. energy.gov Future research in this area will focus on integrating the principles of green chemistry to create manufacturing processes that are not only economically feasible but also environmentally responsible. yale.edu

A key target for improvement is the core synthesis of the phenanthrene backbone itself. Many established methods, such as the Haworth synthesis, involve multiple steps with harsh reagents like strong acids. csjmu.ac.in Modern approaches, such as palladium-catalyzed domino reactions or C-H activation strategies, offer more efficient and atom-economical pathways to construct the phenanthrene skeleton. nih.govacs.org For example, a one-pot, three-component synthesis using a palladium catalyst can construct the phenanthrene core from simpler starting materials, significantly reducing waste and purification steps. colab.ws

For the synthesis and derivatization of 9-(4-bromophenyl)-10-phenylphenanthrene, a major focus is on minimizing the use of precious metal catalysts and hazardous solvents. Research into highly active catalyst systems could allow for significantly lower catalyst loadings, reducing both cost and environmental impact. The replacement of common solvents like toluene (B28343) and DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is another critical area of investigation.

Furthermore, the transition from batch processing to continuous flow chemistry represents a significant opportunity for sustainable industrial scale-up. Flow chemistry offers several advantages over traditional batch methods, including:

Enhanced Safety: Small reaction volumes and rapid heat transfer minimize the risks associated with highly exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields and purities, reducing the need for extensive downstream purification.

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex and often problematic process of scaling up large batch reactors.

The integration of these sustainable methodologies is essential for the life cycle of advanced electronic materials. By designing greener synthetic pathways from the outset, the chemical industry can reduce its environmental footprint, improve safety, and create more cost-effective manufacturing processes for the high-performance compounds that drive modern technology. topmostchemical.com

Interactive Table: Comparison of Synthetic Methodologies

| Parameter | Traditional Batch Synthesis | Sustainable Flow Synthesis |

| Solvents | Often uses hazardous solvents (e.g., Toluene, DMF) | Employs greener solvents (e.g., 2-MeTHF, CPME) |

| Catalyst | Higher loadings of precious metal catalysts | Lower catalyst loadings, potential for reusable catalysts |

| Energy Use | High energy consumption for heating/cooling large vessels | More efficient heat transfer, lower overall energy use |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Waste Generation | Higher Process Mass Intensity (PMI), more waste | Lower PMI, reduced solvent and reagent waste |

| Scalability | Complex and non-linear scale-up challenges | Linear and predictable scale-up by time or numbering-up |

Q & A

Q. What are the recommended methods for synthesizing 9-(4-Bromophenyl)-10-phenylphenanthrene in a laboratory setting?

Methodological Answer: The synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene can be achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the bromophenyl moiety’s reactivity. Key steps include:

- Precursor Preparation: Use anthracene derivatives with halogen substituents (e.g., bromine) and aryl boronic acids.

- Catalytic System: Employ palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base (e.g., Na₂CO₃) at reflux conditions.

- Purification: Column chromatography with silica gel and a gradient of non-polar solvents (hexane:ethyl acetate) is recommended due to the compound’s low solubility (2.7E-7 g/L at 25°C) .

Q. How can researchers address the low solubility of 9-(4-Bromophenyl)-10-phenylphenanthrene in common organic solvents during experimental procedures?

Methodological Answer: The compound’s low solubility (2.7E-7 g/L at 25°C) necessitates optimization:

- Solvent Selection: Use high-boiling polar solvents (e.g., DMF, DMSO) for reactions requiring elevated temperatures.

- Sonication: Pre-dissolve the compound via sonication in warm solvent before introducing reagents.